Z-Gly-gly-gly-gly-gly-gly-OH

Description

Systematic IUPAC Nomenclature and Structural Formula

Z-Gly-Gly-Gly-Gly-Gly-Gly-OH is systematically named according to IUPAC guidelines as 2-[[2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid . This name reflects its structure as a hexapeptide with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus and a free carboxylic acid at the C-terminus.

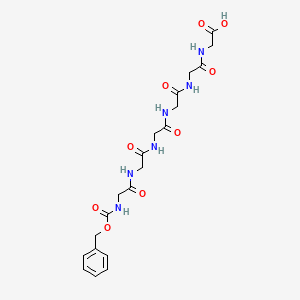

The structural formula (Figure 1) consists of six glycine residues linked by peptide bonds, with the N-terminal glycine modified by a Cbz group. The molecular formula is C20H26N6O9 , and its molecular weight is 494.455 g/mol .

Table 1: Key structural and molecular data

CAS Registry Number and PubChem CID Validation

The compound’s identity is validated by its CAS Registry Number (7598-84-7) and PubChem CID (344905) , which are consistent across authoritative chemical databases:

Table 2: Identifier validation

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 7598-84-7 | , |

| PubChem CID | 344905 | |

| DSSTox Substance ID | DTXSID50322800 | |

| ChEMBL ID | CHEMBL3810057 |

These identifiers confirm the compound’s unique chemical profile and facilitate cross-referencing in research applications, such as peptide synthesis or structural studies of oligoglycine systems , .

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O9/c27-14(21-7-15(28)23-9-17(30)25-11-19(32)33)6-22-16(29)8-24-18(31)10-26-20(34)35-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,21,27)(H,22,29)(H,23,28)(H,24,31)(H,25,30)(H,26,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMNGUALWAADEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322800 | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7598-84-7 | |

| Record name | NSC402060 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Benzyloxy)carbonyl]glycylglycylglycylglycylglycylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-gly-gly-gly-gly-gly-OH typically involves the stepwise addition of glycine residues to a growing peptide chain. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The protected glycine is then coupled with another glycine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). This process is repeated until the desired peptide length is achieved .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of amino acid coupling, deprotection, and washing, significantly increasing the efficiency and yield of peptide synthesis. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Z-Gly-gly-gly-gly-gly-gly-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be cleaved by hydrolysis, resulting in the formation of individual glycine residues.

Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions, leading to the formation of benzoic acid derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Glycine residues.

Oxidation: Benzoic acid derivatives.

Substitution: Various substituted peptides depending on the nucleophile used.

Scientific Research Applications

Z-Gly-gly-gly-gly-gly-gly-OH has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.

Biology: Employed in the study of protein structure and function, as well as in the development of peptide-based drugs.

Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system and in the treatment of various diseases.

Mechanism of Action

The mechanism of action of Z-Gly-gly-gly-gly-gly-gly-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity and function. The benzyloxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the stability of the peptide .

Comparison with Similar Compounds

Similar Compounds

Z-Gly-gly-gly-OH: A shorter peptide with three glycine residues.

Z-Gly-gly-gly-gly-OH: A peptide with four glycine residues.

Z-Gly-gly-gly-gly-gly-OH: A peptide with five glycine residues.

Uniqueness

Z-Gly-gly-gly-gly-gly-gly-OH is unique due to its specific length and sequence, which can influence its biological activity and interactions. The presence of six glycine residues provides flexibility and allows for specific interactions with molecular targets. Additionally, the benzyloxycarbonyl group enhances the stability and solubility of the peptide, making it suitable for various applications .

Biological Activity

Z-Gly-Gly-Gly-Gly-Gly-Gly-OH, commonly referred to as Z-hexaglycine or Z-triglycine, is a synthetic peptide composed of six glycine residues protected by a benzyloxycarbonyl (Z) group. This compound is notable for its applications in biochemical research, particularly in peptide synthesis and enzyme studies.

Chemical Structure and Properties

- Molecular Formula : C14H17N3O6

- Molecular Weight : 323.3 g/mol

- CAS Number : 2566-20-3

The Z group serves as a protective mechanism during synthesis, which can be removed to facilitate interactions with biological targets, thereby influencing their activity .

This compound primarily functions as a substrate for various enzymes, particularly proteases. The compound's structure allows it to be cleaved at specific peptide bonds, making it useful for studying enzyme specificity and kinetics. The protective Z group prevents premature reactions during synthesis but can be selectively removed to engage with biological systems .

Applications in Research

This compound has diverse applications in scientific research:

- Peptide Synthesis : Serves as a building block in the synthesis of more complex peptides, crucial for drug development .

- Biochemical Assays : Utilized in assays to study protein interactions and enzyme activities, providing insights into cellular functions .

- Drug Development : Plays a role in optimizing drug candidates' efficacy and stability .

- Cosmetic Applications : Incorporated into skincare products for moisturizing and anti-aging effects .

- Molecular Biology Research : Used in gene expression studies and the design of effective delivery systems for nucleotides .

Case Study 1: Enzyme Interaction

A study investigated the interaction of Z-Gly-Gly-Gly-OH with specific proteases. Results indicated that the compound acted as an effective substrate, demonstrating the ability to influence protease activity through competitive inhibition. The Z group was shown to enhance selectivity towards specific proteases, allowing for targeted studies on enzyme kinetics.

Case Study 2: Drug Formulation

Research on drug formulations incorporating Z-Gly-Gly-Gly-OH highlighted its role in enhancing the stability and bioavailability of peptide-based drugs. The study demonstrated that the inclusion of this peptide improved the pharmacokinetic profiles of certain therapeutic agents, leading to extended half-lives and improved efficacy in vivo.

Comparative Biological Activity Table

| Compound | Biological Activity | Application Area |

|---|---|---|

| Z-Gly-Gly-Gly-OH | Substrate for proteases; enhances enzyme activity | Biochemical research |

| Liraglutide (GLP-1 analog) | High receptor potency; prolonged action | Diabetes treatment |

| Semaglutide | Extended half-life; reduced degradation | Diabetes treatment |

Q & A

Q. What are the recommended methods for synthesizing Z-Gly-gly-gly-gly-gly-gly-OH, and what common challenges arise during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : SPPS is the standard method, utilizing Fmoc or Boc chemistry. For Z-protected glycine, the benzyloxycarbonyl (Z) group is retained during coupling. Key steps include:

- Resin selection : Wang resin for acid-labile anchoring.

- Coupling agents : HBTU/HOBt or DIC/Oxyma for glycine residues to minimize steric hindrance.

- Deprotection : Use 20% piperidine in DMF for Fmoc removal, with Z-group stability under basic conditions.

Challenges : Incomplete coupling due to glycine's conformational flexibility, leading to truncated sequences. Monitor via Kaiser test or HPLC .

Q. How should researchers purify and characterize this compound to confirm structural integrity?

- Methodological Answer :

- Purification : Reverse-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile. Adjust pH to 2–3 for optimal solubility.

- Characterization :

- Mass spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (expected: ~684.7 Da).

- NMR : ¹H NMR in DMSO-d6 to verify Z-group aromatic protons (δ 7.2–7.4 ppm) and glycine backbone (δ 3.0–4.0 ppm).

Note : Purity >95% by HPLC is critical for reproducible biophysical studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in SPPS while minimizing side reactions?

- Methodological Answer :

- Temperature control : Conduct coupling at 0–4°C to reduce racemization.

- Solvent optimization : Use DCM/DMF (1:1) to enhance resin swelling and reagent diffusion.

- Coupling repeats : Double couplings for glycine residues (5-minute pre-activation with HBTU/HOBt).

Validation : Compare yields via LC-MS after each cycle. For side reactions (e.g., aspartimide formation), add 1% HOBt to suppress .

Q. What strategies resolve contradictions between computational predictions (e.g., MD simulations) and experimental data (NMR/CD) for this compound's conformational dynamics?

- Methodological Answer :

- Solvent effects : Re-run simulations with explicit solvent models (e.g., TIP3P water) to match experimental conditions.

- Dynamic sampling : Use replica-exchange MD to capture glycine's flexibility.

- Data cross-check : Ensure NMR sample purity (>99%) and correct referencing (DSS for ¹H NMR). For CD spectra contradictions, verify peptide concentration and pathlength calibration .

Q. How can researchers design experiments to study the thermodynamic stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Circular dichroism (CD) : Measure ellipticity at 190–250 nm in buffers (pH 2–12) to track secondary structure changes.

- Differential scanning calorimetry (DSC) : Analyze melting transitions (10–90°C) to determine ΔH and Tm.

- Control : Include urea or guanidine HCl denaturation curves to assess folding cooperativity. Publish raw data with error margins to enable replication .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in this compound’s solubility reported across studies?

- Methodological Answer :

- Standardize protocols : Use IUPAC-defined solubility parameters (e.g., shake-flask method at 25°C).

- Document excipients : Note additives (e.g., TFA counterions) that alter solubility.

- Statistical reporting : Apply ANOVA to compare datasets, with post-hoc Tukey tests for inter-study variability .

Q. What computational tools are recommended to model this compound’s interactions with lipid bilayers or protein targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.